molecular formula C13H12O3 B1365212 5-(Benzyloxy)resorcinol

5-(Benzyloxy)resorcinol

Cat. No.: B1365212
M. Wt: 216.23 g/mol
InChI Key: NVOJWBBMMVWYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)resorcinol is a substituted resorcinol derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 5-position of the aromatic ring. Resorcinol (1,3-dihydroxybenzene) serves as the parent compound, and substitution at the 5-position modulates physicochemical properties and bioactivity.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5-phenylmethoxybenzene-1,3-diol

InChI

InChI=1S/C13H12O3/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,14-15H,9H2

InChI Key

NVOJWBBMMVWYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-(Benzyloxy)resorcinol with analogous resorcinol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Lipophilicity (Inferred)
Resorcinol C₆H₆O₂ 110.1 110–112 None (parent compound) Low
5-Methoxyresorcinol C₇H₈O₃ 140.14 80.3 Methoxy (-OCH₃) Moderate
Hexylresorcinol C₁₂H₁₈O₂ 194.27 Not reported Hexyl (-C₆H₁₃) High
5-(Z-nonadec-14-enyl)resorcinol C₂₅H₄₀O₂ 372.59 Not reported Alkenyl (-C₁₉H₃₇, Z-form) Very high
5-n-Nonadecylresorcinol C₂₅H₄₄O₂ 376.62 Not reported Saturated alkyl (-C₁₉H₃₉) Very high
This compound C₁₃H₁₂O₃ 216.24 Not available Benzyloxy (-OCH₂C₆H₅) Moderate-high

Key Observations :

  • Resorcinol: The simplest derivative, with high water solubility due to polar hydroxyl groups. Used in adhesives, dyes, and topical antiseptics .
  • 5-Methoxyresorcinol: The methoxy group reduces polarity compared to resorcinol, lowering the melting point (80.3°C) and enhancing lipid solubility .
  • Hexylresorcinol: The hexyl chain significantly increases hydrophobicity, making it suitable for lipid-rich environments. Widely used as an antiseptic and anthelmintic .
  • Long-chain alkyl/alkenyl derivatives: Compounds like 5-(Z-nonadec-14-enyl)resorcinol and 5-n-Nonadecylresorcinol exhibit very high lipophilicity, favoring membrane integration. These are biomarkers in plant extracts and studied for antioxidant and anti-hyperuricemic activities .
  • Its lipophilicity is intermediate between methoxy and long-chain alkyl derivatives.
Resorcinol
  • Applications : Industrial disinfectant, chemical intermediate, and topical treatment for skin conditions .
  • Limitations : High polarity limits penetration through lipid membranes.
5-Methoxyresorcinol
  • Bioactivity: Demonstrated antioxidant properties due to electron-donating methoxy group. Potential therapeutic applications in oxidative stress-related disorders .
Hexylresorcinol
  • Bioactivity : Broad-spectrum antimicrobial activity; disrupts microbial cell membranes. FDA-approved for throat lozenges and topical antiseptics .
Long-chain Alkyl/Alkenyl Resorcinols
  • 5-(Z-nonadec-14-enyl)resorcinol: Isolated from L. pumila, exhibits anti-hyperuricemic effects by inhibiting xanthine oxidase. Also shows antioxidant activity comparable to β-carotene .
  • 5-n-Nonadecylresorcinol: Identified as a biomarker in cereals and plants; modulates lipid metabolism in preclinical studies .
This compound (Inferred)
  • Potential Bioactivity: The benzyloxy group may enhance binding to aromatic receptors or enzymes. Structural analogs suggest possible antimicrobial or antioxidant applications, though empirical data are lacking .

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